

# FOBISIN101 Profile and Key Experimental Data

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## Compound Focus: Fobisin 101

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The table below summarizes the core characteristics and key experimental data for the 14-3-3 inhibitor FOBISIN101.

Aspect	Description and Key Findings
Full Name	FOurteen-three-three BInding Small molecule INhibitor 101 [1]
Chemical Nature	Pyridoxal-phosphate moiety linked to <i>p</i> -amino-benzoate via an N=N bond [1]
Primary Target	The phosphopeptide-binding groove of 14-3-3 proteins [1] [2]
Key Residues for Binding	Lysine 120 (K120) and Lysine 49 (K49) [1] [2]
Inhibitory Activity (IC <sub>50</sub> )	9.3 - 19 μM (Varies by isoform and client protein in functional assays) [1]
Covalent Inhibition	Triggered by X-ray/synchrotron radiation; forms covalent bond with K120 [1]
Tested Client Proteins	Raf-1, PRAS40, Exoenzyme S (ExoS) ADP-ribosyltransferase [1]

## Validated Experimental Protocols

The activity of FOBISIN101 has been confirmed through several biochemical and biophysical methods. Here are the details of key experimental protocols you can reference.

## Fluorescence Polarization (FP) Screening Assay

This was the primary method used to discover FOBISIN101 from a library of compounds [1] [3].

- **Principle:** Measures the change in polarization of fluorescent light emitted by a tracer when its rotation is altered by binding events.
- **Protocol Setup:** The assay monitored the disruption of the interaction between purified **14-3-3 $\gamma$**  protein and a fluorescently labeled **pS259-Raf-1 peptide** [1]. Compounds that caused a decrease in polarization signal indicated disruption of the PPI.

## Time-Resolved FRET (TR-FRET) Validation Assay

This homogeneous, "mix-and-read" assay is highly suitable for High-Throughput Screening (HTS) and has been used to validate FOBISIN101 [3].

- **Principle:** Measures the energy transfer between a donor (e.g., Europium cryptate) and an acceptor (e.g., Dy647) when in close proximity.
- **Protocol Setup [3]:**
  - **Proteins/Peptides:** His-tagged 14-3-3 $\zeta$  and a Dy647-labeled phosphorylated Bad peptide (pS136-Bad).
  - **Detection:** An anti-HexaHis antibody conjugated to Europium (FRET donor) binds to the His-14-3-3 $\zeta$ . When the Dy647-pS136-Bad peptide (FRET acceptor) binds to 14-3-3, FRET occurs.
  - **Inhibition Test:** FOBISIN101 disruption of this interaction reduces the FRET signal. This assay achieved a high Z' factor (>0.7), indicating robustness for HTS.

## GST Pull-Down Assay

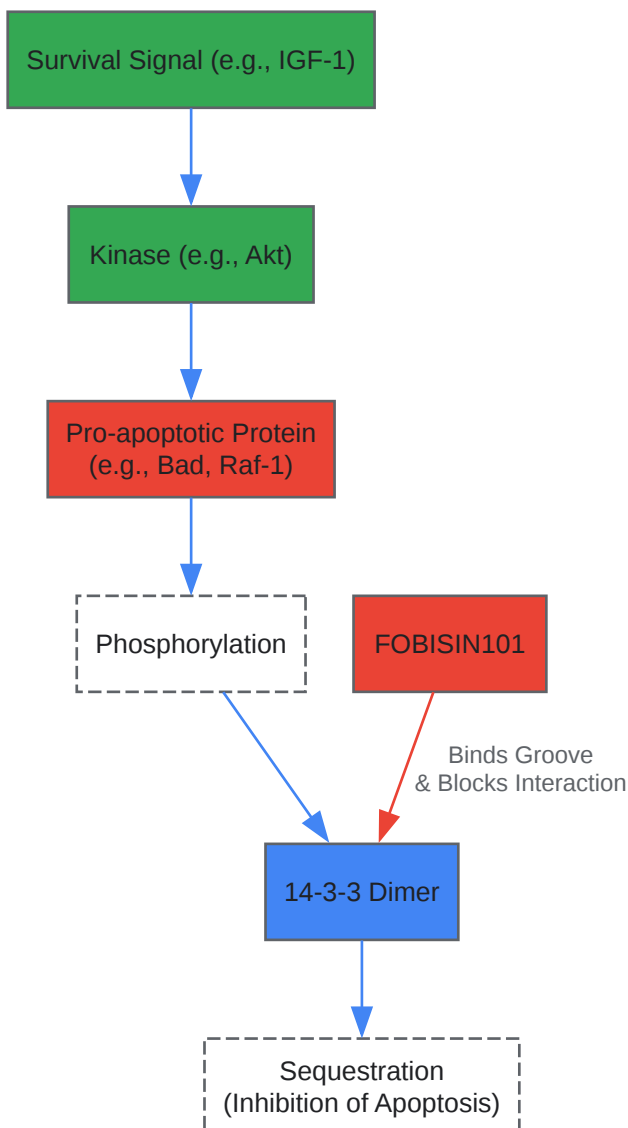
This method tested FOBISIN101's ability to disrupt interactions with full-length client proteins in a complex mixture [1].

- **Principle:** A GST-tagged 14-3-3 protein is immobilized on glutathione beads and incubated with cell lysate. Bound client proteins are eluted and detected via immunoblotting.

- **Protocol Setup:** Cell lysates containing native client proteins (e.g., Raf-1, PRAS40) were treated with FOBISIN101 before or during incubation with GST-14-3-3 beads. The dose-dependent decrease in co-precipitated client proteins demonstrated effective cellular PPI inhibition [1].

## Mechanism of Action and Signaling Context

FOBISIN101 functions as a phospho-serine/threonine mimetic that occupies the conserved binding groove of 14-3-3 proteins [1]. Its unique mechanism involves a radiation-triggered covalent bond formation with a critical lysine residue. The following diagram illustrates how 14-3-3 proteins function as signaling hubs and where FOBISIN101 acts.



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## Guide Development Considerations

For a comprehensive comparison guide, please note that the search results I obtained lack direct, head-to-head experimental data comparing FOBISIN101's binding affinity or cellular potency against other well-characterized 14-3-3 inhibitors, such as peptide-based difopein or other small molecules like Blapsin. This type of direct comparative data is likely found in highly specialized primary research articles.

To strengthen your guide, you could:

- **Consult Specialized Databases:** Search chemical and pharmaceutical literature databases (e.g., PubMed, Scopus) for studies that directly compare multiple 14-3-3 inhibitors.
- **Focus on Mechanism:** In the absence of direct comparisons, your guide can objectively contrast the different mechanisms of various inhibitors (e.g., peptide vs. small molecule, orthosteric vs. allosteric, covalent vs. non-covalent).
- **Highlight Assay Utility:** Emphasize that the experimental protocols detailed here are standard for evaluating any 14-3-3 PPI inhibitor.

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## References

1. Discovery and structural characterization of a small ... [pmc.ncbi.nlm.nih.gov]
2. The dynamic and stress-adaptive signaling hub of 14-3-3 [nature.com]
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